1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically uses a halogenated benzene derivative as the starting material, which undergoes substitution with a suitable nucleophile under specific conditions.
For example, the reaction between 1-chloro-2-fluorobenzene and 4-chlorobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove halogen atoms or to convert the sulfanylmethyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives and dehalogenated products.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Potential use in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: May serve as a precursor for the synthesis of compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Chloro-2-fluoro-4-nitrobenzene
Uniqueness
1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a sulfanylmethyl group attached to a 4-chlorophenyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12(15)13(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFSRUGOSFUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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